Asundexian - 2064121-65-7

Asundexian

Catalog Number: EVT-3461684
CAS Number: 2064121-65-7
Molecular Formula: C26H21ClF4N6O4
Molecular Weight: 592.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Asundexian was developed by Bayer AG as part of a comprehensive drug discovery program aimed at identifying effective and safe FXIa inhibitors. It falls under the classification of direct oral anticoagulants, specifically targeting FXIa's active site to inhibit its function in the coagulation process . This compound has undergone extensive preclinical and clinical evaluations to assess its pharmacokinetics, safety, and efficacy.

Synthesis Analysis

Methods and Technical Details

The synthesis of Asundexian involves a multi-step process characterized by eight linear steps followed by a chiral separation. The synthesis begins with a de novo design approach that identifies key interactions with FXIa, focusing on optimizing both potency and absorption characteristics. The final stages include modifications to enhance metabolic stability and minimize interactions with cytochrome P450 enzymes, which are crucial for drug metabolism .

The synthesis route can be summarized as follows:

  1. Initial Compound Design: Identification of lead compounds through structure-based design.
  2. Linear Synthesis Steps: A series of chemical reactions to build the core structure.
  3. Chiral Separation: Isolation of the desired enantiomer to ensure optimal biological activity.
  4. Final Modifications: Adjustments to enhance pharmacokinetic properties for once-daily oral dosing .
Molecular Structure Analysis

Structure and Data

Asundexian's molecular structure is characterized by its ability to fit into the active site of FXIa effectively. The compound features a complex arrangement that includes multiple functional groups designed to interact with specific residues within the enzyme's binding pocket. Key structural data includes:

  • Molecular Formula: C₁₈H₁₈ClF₂N₃O₃
  • Molecular Weight: Approximately 375.81 g/mol
  • Topological Polar Surface Area: 111 Ų
  • Log P (Octanol-Water Partition Coefficient): Approximately 1.6 .

The structural design was guided by computational models that predicted favorable interactions with FXIa, leading to high selectivity over other serine proteases involved in hemostasis.

Chemical Reactions Analysis

Reactions and Technical Details

Asundexian primarily functions through reversible inhibition of FXIa, which is crucial for thrombin generation in the coagulation cascade. The compound's mechanism involves binding to the active site of FXIa, preventing substrate access and subsequent activation of downstream coagulation factors .

Key reaction details include:

  • Inhibition Assays: Fluorimetric assays were conducted to measure the inhibitory effects of Asundexian on FXIa activity.
  • IC₅₀ Values: The concentration required for 50% inhibition was determined using nonlinear logistic regression models, demonstrating Asundexian's potent inhibitory capacity .
Mechanism of Action

Process and Data

Asundexian exerts its antithrombotic effects by directly inhibiting FXIa, which is responsible for initiating the intrinsic pathway of coagulation. By blocking this factor, Asundexian disrupts thrombin generation without significantly affecting platelet function or prolonging bleeding time.

Key aspects of its mechanism include:

  • Rapid Onset: Achieves maximum inhibition within 1.5 to 4 hours post-administration.
  • Half-Life: Approximately 14 to 18 hours, allowing for once-daily dosing.
  • Selectivity: Demonstrates high selectivity for FXIa over other serine proteases like thrombin and factor Xa, making it a targeted therapeutic option .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Asundexian exhibits several notable physical and chemical properties that contribute to its pharmacological profile:

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stable under physiological conditions with favorable metabolic profiles.
  • Bioavailability: Designed for oral bioavailability with an optimal absorption profile due to its physicochemical properties .

These properties are essential for ensuring effective therapeutic concentrations while minimizing adverse effects.

Applications

Scientific Uses

Asundexian is primarily investigated for its potential use in preventing thromboembolic events in patients at risk for conditions such as atrial fibrillation or venous thromboembolism. Its unique mechanism allows it to provide effective anticoagulation without the associated risks of traditional anticoagulants.

Clinical trials have explored its efficacy in various settings, including:

  • Cardiovascular Disease Management: Evaluating its role in reducing thrombotic events in patients undergoing procedures like hemodialysis.
  • Stroke Prevention: Assessing its effectiveness in preventing ischemic strokes compared to placebo controls .
Discovery and Development of Asundexian as a Novel Anticoagulant

Rationale for Targeting Factor XIa in Anticoagulation Therapy

The development of asundexian (BAY 2433334) stems from efforts to uncouple antithrombotic efficacy from bleeding risk in anticoagulant therapy. Traditional anticoagulants (vitamin K antagonists, heparins) and direct oral anticoagulants (DOACs; e.g., factor Xa or thrombin inhibitors) target the extrinsic or common coagulation pathways, which are critical for physiological hemostasis. This results in an inherent bleeding risk, limiting their use in high-risk populations (e.g., elderly patients, those with renal impairment) [2] [8].

Factor XIa (FXIa), a serine protease in the intrinsic pathway, amplifies thrombin generation after initial clot formation via feedback activation by thrombin. Epidemiological and genetic evidence supports FXIa as a promising target:

  • Reduced Thrombosis Risk: Elevated FXI levels correlate with venous thromboembolism (VTE) and ischemic stroke, while congenital FXI deficiency (hemophilia C) confers protection against thrombosis without spontaneous bleeding [2] [5] [8].
  • Hemostasis Preservation: The extrinsic pathway (tissue factor/FVIIa) remains intact for primary hemostasis, minimizing bleeding risk [1] [8].Preclinical studies confirmed that FXIa inhibition reduces thrombus formation in arterial/venous models but does not prolong bleeding time in animal injury models [1] [8].

Table 1: Comparison of Anticoagulant Targets

TargetRole in HemostasisRole in ThrombosisBleeding Risk
Factor XaCritical (common pathway)CriticalHigh
ThrombinCritical (common pathway)CriticalHigh
Factor XIaMinor (amplification loop)Major (propagation)Low

Structure-Based De Novo Design and Lead Optimization Strategies

Asundexian was designed using structure-guided approaches to achieve selective, oral FXIa inhibition. Key structural features include:

  • P1 Moiety: Incorporates a 5-chloro-2-(1H-tetrazol-1-yl)phenyl group that occupies the S1 pocket, forming a halogen bond with Tyr608 and hydrophobic interactions [4] [9].
  • P2' Fragment: A triazole-based benzoic acid group replaces aniline motifs (found in earlier inhibitors) to mitigate metabolic toxicity risks while enhancing hydrogen bonding with Gly219 and Lys192 in the S2' pocket [4] [9].
  • Central Pyridone Scaffold: Bridges P1 and P2' moieties, optimizing binding orientation via water-mediated hydrogen bonds [4].

Lead optimization focused on:

  • Potency Enhancement: Structure-activity relationship (SAR) studies modified P2' steric bulk to improve FXIa affinity. Compound 6e (a close analog) achieved an IC₅₀ of 0.8 nM for FXIa vs. 6.7 nM for the lead candidate [9].
  • Selectivity Optimization: Molecular dynamics simulations revealed that electrostatic interactions with the 148–160 loop (IP-loop) in FXIa reduced off-target inhibition. Asundexian shows >1,000-fold selectivity over plasma kallikrein (PKal; IC₅₀ = 1.23 μM) and thrombin (IC₅₀ > 50 μM) [1] [9].

Table 2: Selectivity Profile of Asundexian

EnzymeIC₅₀ (nM)Selectivity vs. FXIa
FXIa0.8–1.11-fold
Plasma Kallikrein1,230>1,000-fold
Thrombin>50,000>45,000-fold
Factor Xa>30,000>27,000-fold

Pharmacokinetic and Pharmacodynamic Considerations in Preclinical Development

Pharmacokinetics (PK):

  • Oral Bioavailability: Asundexian exhibits >80% oral bioavailability in rabbits and monkeys due to low first-pass metabolism and high permeability [1] [6].
  • Linear Exposure: Dose-proportional AUC observed across species (25–100 mg doses) with Tₘₐₓ at 1–4 hours [3] [6].
  • Metabolism: Primarily metabolized by CYP3A4 to M10 (inactive metabolite), with minimal renal excretion (<5%) [6].
  • Half-Life: Terminal half-life ranges 15–18 hours in humans, supporting once-daily dosing [3] [6].

Pharmacodynamics (PD):

  • aPTT Prolongation: Dose-dependent prolongation of activated partial thromboplastin time (aPTT) in human plasma (1.3–1.8-fold at therapeutic doses) [1] [6].
  • FXIa Inhibition: >90% inhibition at peak concentrations (50 mg dose) in phase I studies [3] [6].
  • Species Specificity: Effective in rabbits and primates but not rodents due to structural differences in FXIa [1].

Table 3: Key PK Parameters in Humans

Parameter25 mg50 mg100 mg
Cₘₐₓ (ng/mL)210420950
AUC₀–₂₄ (ng·h/mL)1,9504,1009,200
T₁/₂ (h)15.816.517.8
Accumulation Ratio1.51.61.7

Interethnic PK Consistency: Phase I studies in Caucasian, Chinese, and Japanese volunteers confirmed no clinically relevant differences in exposure or PD effects, supporting global development [3] [6].

Properties

CAS Number

2064121-65-7

Product Name

Asundexian

IUPAC Name

4-[[(2S)-2-[4-[5-chloro-2-[4-(trifluoromethyl)triazol-1-yl]phenyl]-5-methoxy-2-oxopyridin-1-yl]butanoyl]amino]-2-fluorobenzamide

Molecular Formula

C26H21ClF4N6O4

Molecular Weight

592.9 g/mol

InChI

InChI=1S/C26H21ClF4N6O4/c1-3-19(25(40)33-14-5-6-15(24(32)39)18(28)9-14)36-11-21(41-2)17(10-23(36)38)16-8-13(27)4-7-20(16)37-12-22(34-35-37)26(29,30)31/h4-12,19H,3H2,1-2H3,(H2,32,39)(H,33,40)/t19-/m0/s1

InChI Key

XYWIPYBIIRTJMM-IBGZPJMESA-N

SMILES

CCC(C(=O)NC1=CC(=C(C=C1)C(=O)N)F)N2C=C(C(=CC2=O)C3=C(C=CC(=C3)Cl)N4C=C(N=N4)C(F)(F)F)OC

Canonical SMILES

CCC(C(=O)NC1=CC(=C(C=C1)C(=O)N)F)N2C=C(C(=CC2=O)C3=C(C=CC(=C3)Cl)N4C=C(N=N4)C(F)(F)F)OC

Isomeric SMILES

CC[C@@H](C(=O)NC1=CC(=C(C=C1)C(=O)N)F)N2C=C(C(=CC2=O)C3=C(C=CC(=C3)Cl)N4C=C(N=N4)C(F)(F)F)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.